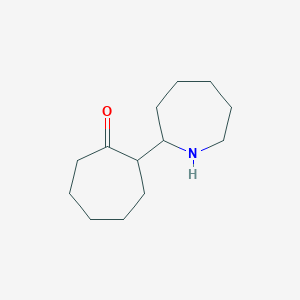
2-(Azepan-2-YL)cycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-2-YL)cycloheptan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol It is characterized by a cycloheptanone ring substituted with an azepane group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-YL)cycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with azepane in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
化学反応の分析
Types of Reactions
2-(Azepan-2-YL)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-(Azepan-2-YL)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Azepan-2-YL)cycloheptan-1-one involves its interaction with specific molecular targets. The azepane group can interact with enzymes or receptors, modulating their activity. The cycloheptanone ring may also play a role in binding to target molecules, influencing the compound’s overall effect .
類似化合物との比較
Similar Compounds
Cycloheptanone: A simpler analog without the azepane group.
Azepane: A cyclic amine without the cycloheptanone ring.
2-(Piperidin-2-YL)cycloheptan-1-one: A similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
2-(Azepan-2-YL)cycloheptan-1-one is unique due to the combination of the cycloheptanone ring and the azepane group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
2-(azepan-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C13H23NO/c15-13-9-5-1-3-7-11(13)12-8-4-2-6-10-14-12/h11-12,14H,1-10H2 |
InChIキー |
CDMRJLQBUBFFRB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)CC1)C2CCCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



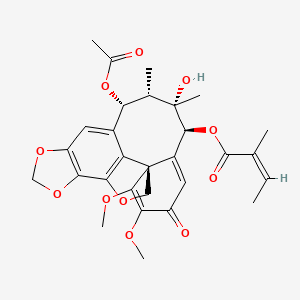
![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
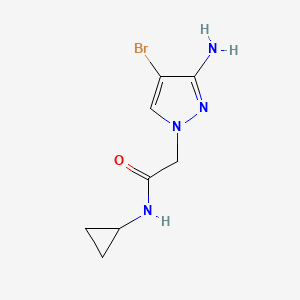
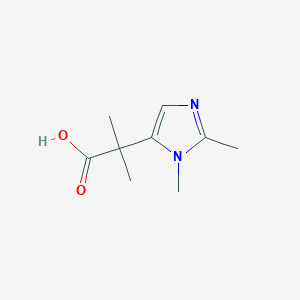
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
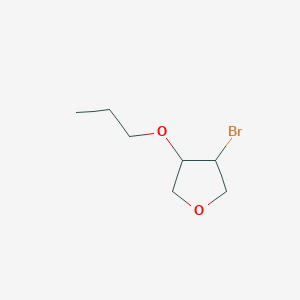
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)

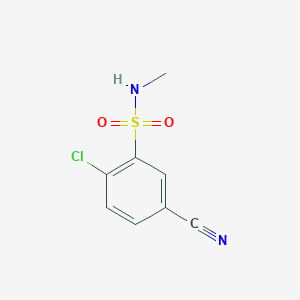
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
